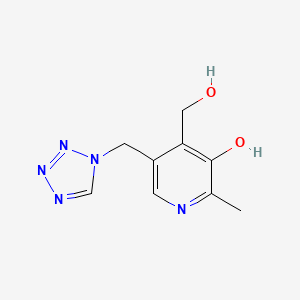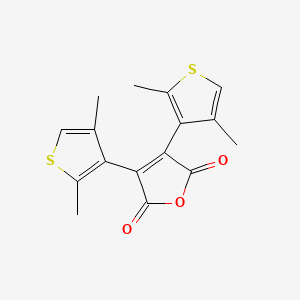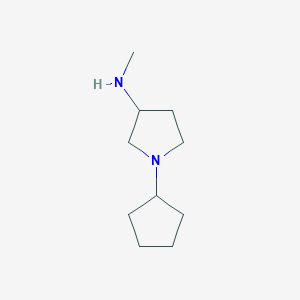
1,2-Dithiolane-3-pentanamide, N-(3-aminophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dithiolane-3-pentanamide, N-(3-aminophenyl)-: is a compound that belongs to the class of 1,2-dithiolanes These compounds are characterized by a five-membered ring containing two sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dithiolane-3-pentanamide, N-(3-aminophenyl)- typically involves the reaction of 1,2-dithiolane derivatives with appropriate amines. One common method includes the reaction of 1,2-dithiolane-3-pentanoyl chloride with 3-aminophenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dithiolane-3-pentanamide, N-(3-aminophenyl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, forming thiols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the amide group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Dithiolane-3-pentanamide, N-(3-aminophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neuroprotective effects due to its antioxidant properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent for neurodegenerative diseases.
Industry: Utilized in the development of polymers and materials with dynamic covalent properties
Wirkmechanismus
The mechanism of action of 1,2-Dithiolane-3-pentanamide, N-(3-aminophenyl)- involves its ability to undergo reversible ring-opening polymerization. This property is due to the dynamic covalent nature of the disulfide bonds in the dithiolane ring. The compound can interact with thiols and other nucleophiles, leading to the formation and breaking of disulfide bonds. This dynamic behavior is crucial for its applications in self-healing materials and drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dithiolane-3-pentanamide, N-(4-aminobutyl)-: Similar structure but with a different amine group.
1,2-Dithiolane-3-pentanamide, N-(2-hydroxyethyl)-N-methyl-: Contains a hydroxyethyl group instead of an aminophenyl group.
Uniqueness
1,2-Dithiolane-3-pentanamide, N-(3-aminophenyl)- is unique due to the presence of the 3-aminophenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research in neuroprotection and dynamic materials .
Eigenschaften
CAS-Nummer |
502159-24-2 |
|---|---|
Molekularformel |
C14H20N2OS2 |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
N-(3-aminophenyl)-5-(dithiolan-3-yl)pentanamide |
InChI |
InChI=1S/C14H20N2OS2/c15-11-4-3-5-12(10-11)16-14(17)7-2-1-6-13-8-9-18-19-13/h3-5,10,13H,1-2,6-9,15H2,(H,16,17) |
InChI-Schlüssel |
AXVJNTFSKFLPNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSSC1CCCCC(=O)NC2=CC=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)
![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)

![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)


![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)

![2-[(3-Chlorophenoxy)carbonyl]benzoate](/img/structure/B14234569.png)
![4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid](/img/structure/B14234574.png)


